Ubiquinol-6

Description

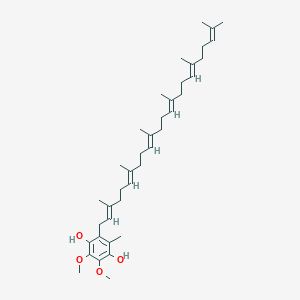

Structure

2D Structure

Properties

CAS No. |

5677-58-7 |

|---|---|

Molecular Formula |

C39H60O4 |

Molecular Weight |

592.9 g/mol |

IUPAC Name |

2-[(2E,6E,10E,14E,18E)-3,7,11,15,19,23-hexamethyltetracosa-2,6,10,14,18,22-hexaenyl]-5,6-dimethoxy-3-methylbenzene-1,4-diol |

InChI |

InChI=1S/C39H60O4/c1-28(2)16-11-17-29(3)18-12-19-30(4)20-13-21-31(5)22-14-23-32(6)24-15-25-33(7)26-27-35-34(8)36(40)38(42-9)39(43-10)37(35)41/h16,18,20,22,24,26,40-41H,11-15,17,19,21,23,25,27H2,1-10H3/b29-18+,30-20+,31-22+,32-24+,33-26+ |

InChI Key |

DYOSCPIQEYRQEO-LPHQIWJTSA-N |

SMILES |

CC1=C(C(=C(C(=C1O)OC)OC)O)CC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)C |

Isomeric SMILES |

CC1=C(C(=C(C(=C1O)OC)OC)O)C/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CCC=C(C)C |

Canonical SMILES |

CC1=C(C(=C(C(=C1O)OC)OC)O)CC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)C |

physical_description |

Solid |

Origin of Product |

United States |

Biochemical Pathways and Metabolism of Ubiquinol 6

Biosynthesis of Ubiquinol-6 Precursors and the Isoprenoid Pathway

The formation of Ubiquinone-6, the direct precursor to this compound, is a multi-step process that merges products from two distinct major pathways: the shikimate pathway (for the quinone head group) and an isoprenoid biosynthesis pathway (for the polyisoprenyl tail). oup.comnih.gov In eukaryotes such as yeast, the six-unit isoprenoid tail is synthesized via the mevalonate (B85504) pathway. oup.comnih.govnih.gov

In eukaryotic organisms like Saccharomyces cerevisiae, the synthesis of the hexaprenyl side chain of Ubiquinone-6 is dependent on the mevalonate pathway. oup.comnih.gov This pathway begins with acetyl-CoA and proceeds through a series of enzymatic reactions to produce isopentenyl diphosphate (B83284) (IPP) and its isomer, dimethylallyl diphosphate (DMAPP), which are the fundamental five-carbon building blocks for all isoprenoids. oup.combibliotekanauki.plgenome.jp

The key steps of the mevalonate pathway leading to the isoprenoid chain are:

The condensation of three molecules of acetyl-CoA to form 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA). oup.com

The reduction of HMG-CoA to mevalonate, a reaction catalyzed by HMG-CoA reductase, which is a major rate-limiting step of the pathway.

Mevalonate is then phosphorylated and decarboxylated to yield IPP. bibliotekanauki.pl

IPP is isomerized to DMAPP by the enzyme IPP isomerase. bibliotekanauki.pl

For the synthesis of the C30 hexaprenyl side chain specific to Ubiquinone-6, a precursor molecule, farnesyl diphosphate (FPP), is first formed by the condensation of two IPP molecules with one DMAPP molecule. bibliotekanauki.pl Subsequently, the enzyme hexaprenyl diphosphate synthase catalyzes the addition of three more IPP units to FPP, resulting in the formation of the hexaprenyl diphosphate tail. bibliotekanauki.pl This isoprenoid chain is then transferred and attached to the benzoquinone head group, a reaction catalyzed by para-hydroxybenzoate (PHB) polyprenyltransferase, to form the Ubiquinone-6 molecule. nih.govbibliotekanauki.pl The regulation of the mevalonate pathway is crucial for maintaining the appropriate levels of ubiquinone for cellular function. aacrjournals.orgnih.govaacrjournals.org

While the mevalonate pathway is operative in eukaryotes, many bacteria, some eukaryotic microbes, and plants utilize an alternative route for IPP and DMAPP synthesis known as the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway, or the non-mevalonate pathway. oup.comnih.govresearchgate.net This pathway starts from different precursors, pyruvate (B1213749) and glyceraldehyde 3-phosphate, and involves a distinct set of enzymes. oup.comresearchgate.net

In the context of this compound, which is the predominant form in Saccharomyces cerevisiae, the non-mevalonate pathway is not the primary route for the biosynthesis of its isoprenoid side chain. oup.comnih.gov However, it is the essential pathway for ubiquinone synthesis in many bacteria, such as Escherichia coli, which primarily produces Ubiquinone-8. oup.comnih.gov Therefore, while not directly involved in the primary synthesis of this compound in yeast, the non-mevalonate pathway is a critical consideration in the broader context of ubiquinone biosynthesis across different domains of life.

Mevalonate Pathway Contribution to Side Chain Elongation

Enzymatic Reduction of Ubiquinone-6 to this compound

The conversion of the oxidized form, Ubiquinone-6, to its reduced, active form, this compound, is a cornerstone of its function in cellular respiration and antioxidant defense. This reduction is a two-electron, two-proton transfer process. nih.gov Within the cell, this conversion is primarily catalyzed by enzymatic complexes of the mitochondrial electron transport chain (ETC), with contributions from other cellular reductases. nih.govmdpi.commdpi.com

The mechanism involves the following steps:

NADH binds to the complex and donates two electrons to a flavin mononucleotide (FMN) prosthetic group, reducing it to FMNH2. wikipedia.org

The electrons are then transferred sequentially through a series of iron-sulfur (Fe-S) clusters within the complex. wikipedia.org

Finally, the electrons are passed to a molecule of Ubiquinone-6 bound at the complex's active site, reducing it to this compound. wikipedia.orgpnas.org

This redox reaction is coupled to the translocation of protons from the mitochondrial matrix to the intermembrane space, which helps generate the proton motive force essential for ATP synthesis. mdpi.comuni-hamburg.de

Mitochondrial Complex II, or succinate (B1194679):ubiquinone oxidoreductase (also known as succinate dehydrogenase), provides another significant pathway for the reduction of Ubiquinone-6. wikipedia.orgmedlink.com This enzyme is unique as it participates in both the citric acid cycle and the electron transport chain. wikipedia.orgmedlink.com It catalyzes the oxidation of succinate to fumarate (B1241708) in the citric acid cycle and funnels the liberated electrons directly to the ubiquinone pool. nih.govwikipedia.orgmedlink.com

The electron transfer process within Complex II proceeds as follows:

Succinate is oxidized at a catalytic site containing a covalently bound flavin adenine (B156593) dinucleotide (FAD) cofactor, which is reduced to FADH2. wikipedia.org

Electrons are then passed through three distinct iron-sulfur clusters. wikipedia.orgpnas.org

From the final iron-sulfur cluster, the electrons are transferred to Ubiquinone-6, reducing it to this compound. wikipedia.org

Unlike Complex I, the reaction catalyzed by Complex II is not associated with proton pumping across the inner mitochondrial membrane. nih.govmdpi.com Nonetheless, it is a crucial source of this compound, directly linking carbohydrate metabolism to the respiratory chain. nih.govmedlink.com

Beyond the mitochondrial electron transport chain, other cellular enzymes contribute to maintaining the balance between ubiquinone and ubiquinol (B23937). nih.gov A key enzyme in this process is NAD(P)H:quinone oxidoreductase 1 (NQO1), a cytosolic flavoprotein that catalyzes the two-electron reduction of various quinones, including Coenzyme Q, to their hydroquinone (B1673460) forms. nih.govuniprot.orguniprot.org

Contribution of Succinate:Ubiquinone Oxidoreductase (Complex II) to this compound Pool

Oxidation Pathways of this compound to Ubiquinone-6

This compound, the reduced form of Coenzyme Q6 (CoQ6), is a mobile lipid-soluble electron carrier primarily located within the inner mitochondrial membrane. Its central role in bioenergetics is predicated on its ability to undergo reversible oxidation to Ubiquinone-6. This redox cycling is fundamental to cellular respiration. The oxidation process is not limited to a single pathway but is carried out by distinct enzymatic systems and non-enzymatic reactions.

The principal site of this compound oxidation in the mitochondrial respiratory chain is the Cytochrome bc1 complex, also known as Complex III or ubiquinol-cytochrome c oxidoreductase. uniprot.org This multi-subunit transmembrane enzyme couples the transfer of electrons from this compound to cytochrome c with the translocation of protons from the mitochondrial matrix to the intermembrane space, thereby contributing to the proton-motive force required for ATP synthesis. uniprot.orgnih.gov

The mechanism governing this process is the protonmotive Q cycle, a model that describes the stepwise oxidation of this compound at a specific catalytic site within the complex, the Qo site. nih.govlstmed.ac.uk

The Q-Cycle involves the following key steps:

First Turnover: A molecule of this compound binds to the Qo site of the bc1 complex. It is oxidized, releasing two protons (2H+) into the intermembrane space and transferring its two electrons along separate paths. uniprot.orgwikipedia.org

The first electron is transferred to the high-potential Rieske 2Fe-2S iron-sulfur protein. From there, it is passed to cytochrome c1 and subsequently to the soluble electron carrier, cytochrome c. nih.gov

The second electron is transferred to a low-potential pathway, moving to the cytochrome bL heme and then to the cytochrome bH heme. acs.org This electron is then used to reduce a molecule of Ubiquinone-6 that is bound at a separate catalytic site, the Qi site, forming a stable semiquinone intermediate (ubisemiquinone). lstmed.ac.uk

Second Turnover: A second molecule of this compound binds to the now-vacant Qo site and undergoes the same oxidation process, releasing another two protons and transferring its two electrons.

The first electron again reduces a molecule of cytochrome c. uniprot.org

The second electron traverses the cytochrome b pathway to the Qi site, where it fully reduces the semiquinone intermediate. This reduction consumes two protons from the mitochondrial matrix, forming a new molecule of this compound, which is then released from the Qi site back into the quinone pool of the membrane. lstmed.ac.uk

| Component of Cytochrome bc1 Complex | Prosthetic Group | Role in this compound Oxidation (Q-Cycle) |

| Cytochrome b | Heme bL, Heme bH | Forms the transmembrane electron pathway from the Qo to the Qi site. nih.govacs.org |

| Rieske Iron-Sulfur Protein | 2Fe-2S Cluster | Accepts the first electron from this compound at the Qo site. uniprot.orgnih.gov |

| Cytochrome c1 | Heme c1 | Receives the electron from the Rieske protein and transfers it to cytochrome c. nih.gov |

| Qo (Quinol Oxidation) Site | - | Binding site where this compound is oxidized. lstmed.ac.uk |

| Qi (Quinone Reduction) Site | - | Binding site where Ubiquinone-6 is reduced to this compound. lstmed.ac.uk |

This table provides an overview of the key catalytic subunits and sites within Complex III involved in the oxidation of this compound.

Reaction with Free Radicals: this compound is an effective lipid-soluble antioxidant. mdpi.com It can be directly oxidized to Ubiquinone-6 by reacting with and neutralizing free radicals, such as lipid peroxyl radicals. capes.gov.brresearchgate.net This process, while protective against oxidative damage, contributes to the consumption of the reduced ubiquinol pool. For instance, this compound has been shown to be oxidized to Ubiquinone-6 by free radical products generated during the heme-catalyzed decomposition of hydroperoxides. capes.gov.brresearchgate.net

Cytochrome bc1 Complex (Complex III) and Electron Transfer Mechanisms

Cellular Regulation of this compound/Ubiquinone-6 Redox State

The endogenous supply of CoQ6 is governed by a suite of enzymes encoded by the COQ genes. The expression and activity of these enzymes are meticulously controlled to match cellular demand. nih.govnih.gov

Transcriptional Regulation: The synthesis of CoQ6 is regulated at the level of gene expression in response to metabolic cues and cellular stress. nih.gov

Metabolic Signals: In the model organism Saccharomyces cerevisiae, where CoQ6 is the native form, the expression of COQ genes is upregulated when cells are grown on non-fermentable carbon sources (like glycerol (B35011) or lactate) that necessitate aerobic respiration, compared to fermentable sources like glucose. nih.gov

Stress Response: Oxidative stress can induce the expression of specific COQ genes. nih.gov In yeast, transcription factors such as Msn2/4p, Yap1p, and Hsf1p are involved in this stress-induced regulation. nih.gov In mammalian cells, transcription factors like PPARα and NF-κB have been shown to regulate COQ gene expression, linking coenzyme Q biosynthesis to lipid metabolism and inflammatory responses. nih.govnih.gov

Post-transcriptional Control: Regulation also occurs after transcription. RNA-binding proteins (RBPs) can modulate the stability and translation of COQ gene transcripts. In human cells, the RBP HuR stabilizes COQ7 mRNA, promoting its translation, while hnRNP C1/C2 has an opposing, destabilizing effect. tandfonline.comcsic.es In yeast, the RBP Puf3p has been shown to regulate CoQ biosynthesis. researchgate.net

Post-Translational Regulation: After the CoQ biosynthetic proteins are synthesized, their activity is further modulated by modifications and complex assembly.

Phosphorylation: A key regulatory checkpoint in CoQ biosynthesis is the phosphorylation state of the Coq7 protein, a hydroxylase that catalyzes a critical step in the pathway. nih.govcaldic.com In yeast, the activity of Coq7p is inhibited by phosphorylation. It is activated via dephosphorylation by the mitochondrial phosphatase Ptc7p, thereby increasing the rate of CoQ6 synthesis when required by the cell. nih.govcaldic.com

Complex Assembly: The CoQ biosynthetic enzymes are thought to assemble into a multi-enzyme complex, often termed the "CoQ-synthome," at the inner mitochondrial membrane. nih.govnih.gov The formation and stability of this complex are themselves regulatory steps. The assembly is believed to be initiated around a precursor molecule, with the Coq4 protein acting as a core scaffold, allowing for the efficient synthesis of CoQ6. nih.gov

| Regulatory Factor | Level of Regulation | Target | Effect on CoQ6 Biosynthesis |

| PPARα | Transcriptional | COQ genes | Upregulation (linked to lipid metabolism) nih.gov |

| NF-κB | Transcriptional | COQ7 | Upregulation (in response to oxidative stress) nih.gov |

| HuR (RBP) | Post-transcriptional | COQ7 mRNA | Stabilization, increased protein levels tandfonline.comcsic.es |

| Ptc7p (phosphatase) | Post-translational | Coq7p protein | Dephosphorylation and activation nih.govcaldic.com |

| Coq4p | Post-translational | CoQ-synthome | Scaffolding and assembly of the complex nih.gov |

This table summarizes key regulatory factors and their mechanisms for controlling Coenzyme Q6 biosynthesis.

When cellular energy demand is high and substrates for respiration (like NADH and succinate) are plentiful, the rate of electron entry into the respiratory chain increases. This leads to a higher rate of Ubiquinone-6 reduction by Complexes I and II, tending to increase the this compound/Ubiquinone-6 ratio. nih.gov The subsequent oxidation of this newly formed this compound by Complex III fuels ATP production.

Conversely, any impairment in the downstream components of the respiratory chain, such as inhibition of Complex III or Complex IV, or low oxygen levels, can disrupt this balance. mdpi.com If this compound cannot be oxidized efficiently, the ubiquinone pool becomes highly reduced. An excessively high this compound/Ubiquinone-6 ratio can lead to a phenomenon known as reverse electron transport (RET), where electrons flow backward from the ubiquinone pool through Complex I. This process is a significant source of mitochondrial reactive oxygen species (ROS) production. mdpi.comnih.gov

Therefore, the this compound/Ubiquinone-6 ratio does not merely reflect metabolic activity but also actively participates in cellular signaling pathways, particularly those related to oxidative stress. The cell must constantly balance the biosynthetic rate of CoQ6 and the activity of the respiratory chain complexes to maintain this ratio within an optimal range, ensuring efficient energy production while minimizing oxidative damage. nih.gov

Mechanistic Roles of Ubiquinol 6 in Cellular Systems

Ubiquinol-6 as a Core Component of Mitochondrial Electron Transport Chain

This compound is an indispensable component of the mitochondrial electron transport chain (ETC), a series of protein complexes embedded within the inner mitochondrial membrane that orchestrates cellular respiration and energy production. uniprot.org Its primary function within the ETC is to act as a mobile electron carrier. caldic.com

Role in Proton Pumping and ATP Synthesis Mechanisms

The transfer of electrons by this compound to Complex III is intricately linked to the process of proton pumping. uniprot.org As electrons move from this compound to Complex III, protons are translocated from the mitochondrial matrix to the intermembrane space. yeastgenome.orgplos.org This movement of protons generates an electrochemical gradient, often referred to as the proton-motive force. plos.orgresearchgate.net

The proton-motive force represents a form of stored energy that is harnessed by ATP synthase (Complex V) to produce adenosine (B11128) triphosphate (ATP), the primary energy currency of the cell. researchgate.netcam.ac.uk The process by which Complex III facilitates this proton translocation is known as the Q-cycle. In this cycle, the oxidation of two ubiquinol (B23937) molecules at the Qo site of Complex III results in the transfer of electrons to cytochrome c and the release of four protons into the intermembrane space. nih.govyeastgenome.org This efficient coupling of electron transfer to proton translocation highlights the central role of the ubiquinone/ubiquinol-6 pool in cellular energy conversion.

This compound in Redox Signaling and Homeostasis

Beyond its bioenergetic role, this compound is a critical player in maintaining cellular redox balance and participating in signaling pathways that respond to oxidative stress. nih.gov Its reduced form, this compound, is a potent antioxidant. caldic.com

Interactions with Reactive Oxygen Species (ROS) and Reactive Nitrogen Species (RNS)

Cellular metabolism inevitably produces reactive oxygen species (ROS) and reactive nitrogen species (RNS), which are highly reactive molecules that can damage cellular components if left unchecked. nih.govunipd.it this compound can directly interact with and neutralize these damaging species. imrpress.com For instance, it can react with superoxide (B77818) radicals, which are byproducts of the electron transport chain, to mitigate oxidative damage. nih.gov While the primary antioxidant defense against superoxide is superoxide dismutase, ubiquinol provides an additional layer of protection within the lipid membrane environment. imrpress.comnih.gov Nitric oxide can also react with ubiquinol, a process that can influence the formation of other reactive species like peroxynitrite. imrpress.com

This compound as a Scavenger of Lipid Peroxyl Radicals in Membranes

The lipid-rich environment of cellular membranes is particularly susceptible to damage from lipid peroxidation, a chain reaction initiated by free radicals that can compromise membrane integrity and function. medsci.orgmdpi.com this compound is an effective scavenger of lipid peroxyl radicals, the chain-propagating species in lipid peroxidation. taylorandfrancis.commdpi.com By donating a hydrogen atom, this compound can terminate the chain reaction, thereby protecting membrane lipids from oxidative damage. taylorandfrancis.com Research has shown that ubiquinol-10, a structurally similar compound in humans, is highly efficient at protecting low-density lipoproteins and cell membranes from lipid peroxidation. taylorandfrancis.comencyclopedia.pub This protective mechanism is crucial for preserving the structure and function of cellular and organellar membranes.

Modulation of Redox-Sensitive Transcription Factors and Signaling Pathways

Table of Research Findings on this compound and Related Compounds

| Finding | Compound(s) | Research Focus | Reference(s) |

| Functions as a mobile electron carrier between Complex I/II and Complex III in the mitochondrial ETC. | This compound, Ubiquinone-6 | Electron Transport Chain | caldic.comnih.govnih.gov |

| Plays a key role in the Q-cycle, contributing to proton pumping and the generation of the proton-motive force for ATP synthesis. | This compound | ATP Synthesis | nih.govyeastgenome.org |

| Acts as a potent lipid-soluble antioxidant, protecting membranes from lipid peroxidation. | This compound, Ubiquinol-10 | Antioxidant Activity | taylorandfrancis.commdpi.comencyclopedia.pub |

| Scavenges lipid peroxyl radicals, thereby terminating chain reactions of lipid peroxidation. | This compound, Ubiquinol-10 | Lipid Peroxidation | taylorandfrancis.comresearchgate.net |

| Interacts with and neutralizes reactive oxygen species (ROS) and reactive nitrogen species (RNS). | This compound, Ubiquinol | ROS/RNS Scavenging | imrpress.comnih.gov |

| Influences redox-sensitive signaling pathways and transcription factors like Nrf2 and NF-κB. | This compound | Redox Signaling | nih.govaging-us.commdpi.com |

This compound in Lysosomal and Peroxisomal Function

The lysosome, the primary degradative compartment of the cell, requires a highly acidic internal environment (pH 4.0–5.1) to activate its hydrolytic enzymes responsible for breaking down macromolecules. nih.gov This acidification is maintained by a proton pump (V-ATPase) and a proposed lysosomal electron transport chain (LETC), in which coenzyme Q is a key component. nih.govnih.gov The reduced form, ubiquinol, acts as both an electron and proton carrier within the lysosomal membrane. nih.gov

Research using neuronal cell models has directly demonstrated the link between coenzyme Q levels and lysosomal pH. nih.govnih.gov In one study, a 58% reduction in cellular CoQ10 resulted in a dramatic increase in lysosomal pH, from a normal of 4.1 to 6.3. ljmu.ac.uk Another study found that a 50% decrease in CoQ10 was associated with a 20% decrease in lysosomal fluorescence, an indicator of pH alteration. nih.govresearchgate.net This de-acidification suggests that a deficiency in ubiquinol can severely compromise the organelle's function. nih.govljmu.ac.uk The mechanism involves the transfer of electrons from cytoplasmic NADH to ubiquinone in the lysosomal membrane, which is then reduced to ubiquinol. nih.govresearchgate.net Ubiquinol then transfers these electrons, facilitating the movement of protons (H+) into the lysosomal lumen, thus maintaining the low pH necessary for lysosomal enzymes. nih.govresearchgate.net

Consequently, the impairment of lysosomal acidification directly impacts proteolysis. The acid hydrolases within lysosomes, including proteases, are optimally active at a low pH. When the lysosomal lumen becomes less acidic due to ubiquinol deficiency, the efficacy of these enzymes diminishes, leading to reduced proteolytic capacity and the potential accumulation of undigested substrates.

Table 1: Impact of Coenzyme Q10 Deficiency on Lysosomal pH in Neuronal Cells

| Condition | Cellular CoQ10 Status | Resulting Lysosomal pH | Change from Control |

| Control Cells | Normal | 4.1 | N/A |

| CoQ10 Deficient Cells | 58% Decrease | 6.3 | +2.2 |

Data sourced from studies on neuronal cell models of CoQ10 deficiency. ljmu.ac.uk

Peroxisomes are dynamic organelles that host a variety of metabolic pathways, including fatty acid β-oxidation and the synthesis of certain lipids. csic.es These processes generate significant amounts of reactive oxygen species (ROS), such as hydrogen peroxide (H₂O₂), creating a highly oxidative internal environment. csic.esnih.gov

Ubiquinol is present within peroxisomal membranes and functions as a critical non-enzymatic antioxidant in this environment. mdpi.comnih.gov It helps to neutralize free radicals, thereby protecting the peroxisomal membrane and its enzymatic contents from oxidative damage. The biosynthesis of ubiquinone itself has been linked to peroxisomes in plants, highlighting the organelle's integral role in managing the cellular pool of this compound. csic.es

This compound Involvement in Lysosomal Acidification and Proteolysis

Interaction of this compound with Other Endogenous Antioxidant Systems

This compound does not function in isolation but participates in a complex and cooperative antioxidant network. Its interactions with other endogenous antioxidants, particularly tocopherols (B72186) (Vitamin E) and ascorbate (B8700270) (Vitamin C), are synergistic and essential for comprehensive cellular protection against oxidative stress.

Ubiquinol, tocopherol, and ascorbate form a powerful antioxidant triad. Ubiquinol and tocopherol are both lipid-soluble and act within cellular membranes, while the water-soluble ascorbate functions in the aqueous cytosol and at the membrane-cytosol interface. ubiquinol.orgkarger.com Research shows a clear synergistic relationship where the combined antioxidant activity of these molecules is greater than the sum of their individual effects. researchgate.net

Studies on the oxidation of low-density lipoproteins (LDL) reveal a distinct "pecking order" among these antioxidants. Ubiquinol is the first line of defense and is consumed before significant depletion of α-tocopherol occurs. researchgate.netahajournals.orgpnas.org This action effectively "spares" tocopherol, allowing it to be preserved for longer. researchgate.net This synergy is crucial, as coantioxidants like ubiquinol and ascorbate can prevent α-tocopherol from exhibiting pro-oxidant activity, a risk that occurs when the resulting tocopheroxyl radical is not promptly reduced. ahajournals.org The presence of ubiquinol ensures that tocopherol can function effectively as a chain-breaking antioxidant. researchgate.net

A key mechanism underlying this synergy is the ability of ubiquinol to regenerate other antioxidants, most notably α-tocopherol. ubiquinol.orgresearchgate.netnutraceuticalsworld.com When α-tocopherol neutralizes a lipid peroxyl radical, it is converted into a tocopheroxyl radical, losing its antioxidant capacity. researchgate.net Ubiquinol can donate a hydrogen atom to this radical, thereby regenerating the active α-tocopherol molecule and returning it to a functional state. researchgate.net This recycling process can be carried out by both the fully reduced ubiquinol (CoQH₂) and the semi-reduced ubisemiquinone (B1233062) (CoQH•) forms. researchgate.net

This regenerative capacity makes ubiquinol a uniquely efficient antioxidant within biological membranes. ubiquinol.orgresearchgate.net While ascorbate can also regenerate tocopherol at the membrane surface, ubiquinol's lipid solubility allows it to perform this function deep within the lipid bilayer, directly at the site of potential lipid peroxidation. ubiquinol.orgresearchgate.net This direct regeneration of tocopherol by ubiquinol is a cornerstone of the cell's defense against lipid peroxidation, protecting the integrity of membranes, proteins, and DNA from oxidative damage. researchgate.netmdpi.com

Table 2: Antioxidant Interactions Involving Ubiquinol

| Interacting Antioxidants | Location of Interaction | Mechanism/Outcome | Reference |

| Ubiquinol & α-Tocopherol | Lipid membranes (e.g., LDL, mitochondrial membrane) | Ubiquinol is consumed first, sparing α-tocopherol. | researchgate.netpnas.org |

| Ubiquinol & α-Tocopherol | Lipid membranes | Ubiquinol regenerates active α-tocopherol from the tocopheroxyl radical. | ubiquinol.orgresearchgate.netnutraceuticalsworld.com |

| Ubiquinol, α-Tocopherol, & Ascorbate | Membrane-Aqueous Interface | A cooperative network where ubiquinol and ascorbate regenerate tocopherol, preventing lipid peroxidation. | karger.comresearchgate.netahajournals.org |

Compound Reference Table

Analytical Methodologies for Ubiquinol 6 Detection and Quantification

Chromatographic Techniques for Ubiquinol-6 Separation

Chromatography is the cornerstone for isolating this compound and Ubiquinone-6 from complex biological samples. The choice of chromatographic technique and associated detector is dictated by the specific research question, the required sensitivity, and the need to differentiate between the redox forms of CoQ6.

High-Performance Liquid Chromatography (HPLC) with Electrochemical Detection

High-Performance Liquid Chromatography (HPLC) coupled with electrochemical detection (ECD) stands out as a highly sensitive and selective method for the simultaneous measurement of this compound and Ubiquinone-6. akjournals.commdpi.comoup.com This technique leverages the electrochemical properties of the quinone and hydroquinone (B1673460) forms. While the oxidized form, Ubiquinone-6, is not readily detected by ECD, the reduced form, this compound, can be directly measured. akjournals.com To quantify both forms, a pre-column guard cell can be set in an oxidizing mode to convert all hydroquinones (this compound) to quinones (Ubiquinone-6) before they reach the analytical cell, allowing for the determination of total Coenzyme Q6. nih.govcsic.es

The high sensitivity of HPLC-ECD makes it particularly suitable for analyzing samples with low concentrations of CoQ6 and for accurately determining the ratio of the reduced to the oxidized form, which is a key indicator of oxidative stress. akjournals.comoup.com The method typically employs a reversed-phase C18 column for separation. nih.govplos.org

HPLC with UV Detection for Ubiquinone/Ubiquinol (B23937) Ratio Determination

HPLC with Ultraviolet (UV) detection is another widely used method for Coenzyme Q analysis. imrpress.comsmj.org.sa Detection is typically performed at a wavelength of 275 nm, which is optimal for the oxidized form, Ubiquinone. akjournals.comsmj.org.sa However, a significant limitation of this method is its insufficient sensitivity for the direct and simultaneous measurement of both Ubiquinol and Ubiquinone in biological samples. akjournals.comoup.com The reduced form, Ubiquinol, has low molar absorptivity at this wavelength, making its direct quantification challenging. akjournals.commdpi.com

To circumvent this, a common approach involves the deliberate oxidation of the sample, converting all Ubiquinol to Ubiquinone, to measure the total Coenzyme Q concentration. google.com While less sensitive than ECD, HPLC-UV is a robust and cost-effective technique suitable for routine analysis where the primary goal is to quantify the total amount of Coenzyme Q rather than the specific redox ratio. akjournals.comoup.com

Gas Chromatography-Mass Spectrometry (GC-MS) Approaches for this compound Metabolites

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of metabolites, including those of this compound. creative-proteomics.com This method offers high sensitivity and provides detailed structural information, making it valuable for identifying and quantifying CoQ6 derivatives and precursors. creative-proteomics.comresearchgate.net For GC-MS analysis, non-volatile compounds like this compound often require a derivatization step to increase their volatility. A common derivatization agent is N-methyl-N-trimethylsilyl]trifluoroacetamide (MSTFA) with trimethylchlorosilane (TMCS). nih.gov

GC-MS has been successfully employed in metabolic profiling studies to investigate the biosynthesis of Coenzyme Q. nih.govresearchgate.net The technique allows for the separation and identification of various intermediates in the CoQ biosynthetic pathway, providing insights into the enzymatic steps involved. researchgate.net

Mass Spectrometry-Based Characterization of this compound

Mass spectrometry (MS) has emerged as an indispensable tool for the characterization and quantification of this compound, offering unparalleled sensitivity and specificity. When coupled with liquid chromatography, it provides a robust platform for analyzing this lipophilic molecule in complex biological environments.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Precise Quantification in Biological Matrices

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and specific method for the precise quantification of this compound and Ubiquinone-6 in various biological matrices, including plasma, tissues, and cells. imrpress.comresearchgate.netresearchgate.netmdpi.com This technique has gained prominence due to its ability to overcome some of the limitations of other methods, offering high selectivity that is superior to electrochemical detection. researchgate.netmdpi.com

In LC-MS/MS analysis, the molecules are first separated by liquid chromatography and then ionized and detected by the mass spectrometer. Electrospray ionization (ESI) is a commonly used ionization technique for this purpose. researchgate.netresearchgate.net The use of tandem mass spectrometry (MS/MS) allows for the selection of a specific precursor ion and the detection of its characteristic product ions, a process known as multiple reaction monitoring (MRM), which significantly enhances the specificity and sensitivity of the analysis. researchgate.netmdpi.com This makes LC-MS/MS particularly well-suited for quantifying low-abundance species and for complex sample matrices where interferences can be a problem. mdpi.commdpi.com The method has been successfully applied to determine the levels of Coenzyme Q6 in various biological samples, including yeast and human plasma. nih.govresearchgate.netbiorxiv.org

| Parameter | HPLC-ECD | HPLC-UV | GC-MS | LC-MS/MS |

| Principle | Separation by HPLC, detection by electrochemical oxidation/reduction. | Separation by HPLC, detection by UV absorbance. | Separation by GC after derivatization, detection by mass spectrometry. | Separation by LC, detection by mass spectrometry. |

| Simultaneous Detection of Ubiquinol/Ubiquinone | Yes akjournals.com | No (requires pre-oxidation for total Q) akjournals.com | Primarily for metabolites researchgate.net | Yes researchgate.net |

| Sensitivity | High akjournals.com | Moderate akjournals.com | High researchgate.net | Very High imrpress.com |

| Selectivity | High akjournals.com | Moderate imrpress.com | High creative-proteomics.com | Very High researchgate.net |

| Primary Application | Quantifying redox state in biological samples. akjournals.com | Routine quantification of total CoQ. smj.org.sa | Metabolite profiling and pathway analysis. researchgate.net | Precise quantification in complex biological matrices. mdpi.com |

Imaging Mass Spectrometry for Spatial Distribution Analysis of this compound

Imaging Mass Spectrometry (IMS) is a cutting-edge technique that enables the visualization of the spatial distribution of molecules directly in tissue sections. tandfonline.comresearchgate.net This powerful tool provides valuable information on the localization of this compound within different regions of a tissue, which is crucial for understanding its physiological and pathological roles. tandfonline.comacs.org

Matrix-assisted laser desorption/ionization (MALDI) is a common IMS technique used for this purpose. researchgate.net In a typical experiment, a thin tissue section is coated with a matrix that facilitates the desorption and ionization of the analyte molecules when irradiated with a laser. The mass spectrometer then detects these ions, creating a map of their distribution across the tissue. This technique has been successfully used to analyze the localization of ubiquinol in mouse brain sections. tandfonline.comacs.org IMS allows for the simultaneous detection of multiple analytes, providing a comprehensive picture of the molecular landscape of the tissue. researchgate.net

Spectrophotometric and Fluorometric Assays for this compound Redox State

The redox state of the ubiquinone/ubiquinol pool is a key indicator of cellular metabolic activity and oxidative stress. Spectrophotometric and fluorometric methods offer valuable tools for assessing the relative amounts of the oxidized (ubiquinone-6) and reduced (this compound) forms.

UV-Vis Spectrophotometry for Monitoring Redox Transitions

UV-Vis spectrophotometry is a fundamental technique for monitoring the conversion between ubiquinone-6 and this compound. The two forms exhibit distinct absorption spectra, allowing for their differentiation and quantification. Ubiquinone, the oxidized form, typically shows a maximum absorbance peak around 275-278 nm. nih.gov Upon reduction to ubiquinol, this peak shifts to a longer wavelength, approximately 287-290 nm. nih.govnih.gov

This spectral shift provides a direct means of observing redox transitions. For instance, in studies of mitochondrial respiration, changes in the absorbance at these wavelengths can indicate the activity of the electron transport chain. nih.gov The reduction of ubiquinone to ubiquinol by complexes I and II and its subsequent re-oxidation by complex III can be tracked in real-time. oroboros.at However, the relatively low molar absorptivity of ubiquinol and potential interference from other cellular components can limit the sensitivity of this method, particularly in complex biological samples. imrpress.com The aggregation of oxidized and reduced forms into a quinhydrone (B85884) complex can also cause variations from ideal Beer-Lambert law behavior. harvard.edu

Table 1: UV-Vis Absorbance Maxima for Ubiquinone and Ubiquinol Homologs

| Compound | Oxidized Form (Ubiquinone) λmax (nm) | Reduced Form (Ubiquinol) λmax (nm) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) of Oxidized Form |

|---|---|---|---|

| Coenzyme Q9/Q10 | 275-278 | 287-290 | 14,500 at 278 nm |

Fluorescence-Based Probes for Real-time this compound Monitoring (In Vitro Systems)

While this compound itself is not fluorescent, fluorescence-based methods offer high sensitivity for its real-time monitoring in in vitro systems. These approaches often rely on probes whose fluorescence is modulated by the redox state of the ubiquinone/ubiquinol pool.

One strategy involves using fluorogenic probes that react with reactive oxygen species (ROS). Since ubiquinol is a potent antioxidant that scavenges ROS, a decrease in ROS levels, detectable by probes like 2′,7′-dichlorodihydrofluorescein diacetate (DCF-DA), can indirectly indicate higher ubiquinol activity. mdpi.comaging-us.com

Another advanced approach utilizes quantum dots (QDs) functionalized with ubiquinone. In these nanosensors, the fluorescence of the QD is quenched by the attached ubiquinone. When complex I of the mitochondrial electron transport chain reduces the ubiquinone to ubiquinol in the presence of NADH, the quenching effect is diminished, leading to a recovery of fluorescence. researchgate.net This allows for the sensitive detection of complex I activity and, by extension, the dynamics of this compound formation. researchgate.net While powerful, these methods are often complex and their application is primarily in well-defined in vitro research settings. researchgate.netrsc.org

Sample Preparation Strategies for this compound Stability and Preservation

The inherent instability of this compound, which is readily oxidized to ubiquinone, demands meticulous sample preparation to obtain accurate measurements of its in vivo redox state. ijpp.com

Prevention of Oxidation During Extraction and Analysis

Preventing the auto-oxidation of this compound during extraction is paramount. Several strategies are employed to maintain its reduced state:

Use of Antioxidants: The addition of antioxidants to the extraction solvent is a common practice. Agents like butylated hydroxytoluene (BHT), glutathione (B108866), and tert-butylhydroquinone (B1681946) (TBHQ) are effective in preventing oxidation. nih.govnih.gov For instance, adding 20 µM TBHQ to the extraction solvent has been shown to be effective in preventing the oxidation of ubiquinol-10 during extraction and concentration steps. nih.gov

Working under Low-Light and Low-Temperature Conditions: The entire extraction procedure should be performed under red or dim light and at low temperatures (e.g., 4°C) to minimize light- and temperature-induced degradation and oxidation. rsc.orgscielo.br

Inert Atmosphere: Purging solvents with an inert gas like nitrogen or argon helps to remove dissolved oxygen, a key driver of ubiquinol oxidation. caymanchem.com

Rapid Processing: Minimizing the time between sample collection and analysis is crucial to reduce the window for oxidative damage.

Optimization of Solvents and Storage Conditions for this compound

The choice of solvents and storage conditions significantly impacts the stability of this compound.

Solvent Selection: this compound is a lipophilic molecule, soluble in organic solvents. imrpress.com Alcohols like 1-propanol (B7761284) or 2-propanol are often used for protein precipitation and extraction from biological matrices such as plasma or tissues. rsc.orgmdpi.com Mixtures of methanol (B129727) and hexane (B92381) are also commonly employed. scielo.br The extraction efficiency can be improved by using 1-propanol or 2-propanol over ethanol. imrpress.com

Storage Conditions: For long-term preservation, samples should be stored at ultra-low temperatures. Studies have shown that ubiquinol is stable in plasma when stored at -80°C, even without the addition of antioxidants, whereas significant degradation occurs at -20°C. nih.gov For solid forms, storage at -20°C is generally recommended. caymanchem.com Some research indicates that for plasma samples, storage at 4°C might be suitable for preserving CoQ10 for extended periods, potentially even better than freezing and re-thawing. unimi.it

Table 2: Recommended Storage and Handling Conditions for Ubiquinol Stability

| Parameter | Condition | Rationale | Reference |

|---|---|---|---|

| Storage Temperature (Plasma) | -80°C | Prevents degradation and oxidation over long periods. | nih.gov |

| Storage Temperature (Solid) | -20°C | Maintains stability for years. | caymanchem.com |

| Extraction Environment | Red/Dim Light, 4°C | Minimizes light and heat-induced oxidation. | rsc.org |

| Solvent Atmosphere | Purged with Inert Gas (Nitrogen/Argon) | Removes oxygen to prevent auto-oxidation. | caymanchem.com |

| Protective Agents | Antioxidants (e.g., BHT, TBHQ) | Scavenge free radicals and prevent oxidative conversion to ubiquinone. | nih.govnih.gov |

Ubiquinol 6 Research in Pre Clinical Models and Cellular Systems

Ubiquinol-6 Dynamics in Cellular Models of Oxidative Stress

The budding yeast Saccharomyces cerevisiae is the principal model system for investigating the cellular dynamics of this compound. In this organism, this compound is the native form of coenzyme Q and is integral to both cellular respiration and antioxidant defense.

Studies using S. cerevisiae have demonstrated a dynamic relationship between this compound and oxidative stress. When yeast cells are exposed to pro-oxidant agents, such as hydrogen peroxide or polyunsaturated fatty acids like linolenic acid, the cellular machinery responds by modulating the biosynthesis of CoQ6. csic.esresearchgate.net Research has shown that under conditions of oxidative stress, there is an upregulation of genes involved in CoQ6 biosynthesis, including COQ3 and COQ7. nih.gov This response aims to increase the levels of this compound to protect cellular components, particularly membranes, from oxidative damage. nih.govmicrobialcell.com

Yeast mutants deficient in CoQ6 biosynthesis (coq mutants) exhibit hypersensitivity to oxidative stress. csic.es For instance, these mutants are particularly susceptible to the toxic effects of lipid peroxidation products. The absence of this compound impairs the cell's ability to neutralize free radicals within the lipid membranes, leading to increased damage. csic.es The conversion of the precursor demethoxy-Q6 (DMQ6) to CoQ6 is considered a critical control point, and this conversion is enhanced under oxidative stress conditions, highlighting a direct cellular strategy to boost antioxidant capacity when needed. csic.esresearchgate.net

This compound is indispensable for mitochondrial function in yeast. It acts as a mobile electron carrier, transferring electrons from Complex I (NADH dehydrogenase) and Complex II (succinate dehydrogenase) to Complex III in the respiratory chain. nih.gov In cellular models of oxidative stress, the availability and redox state of the CoQ6 pool are critical for maintaining mitochondrial integrity and function.

In yeast mutants unable to synthesize this compound, mitochondrial respiration is severely impaired. csic.esplos.org These cells are unable to grow on non-fermentable carbon sources like glycerol (B35011), which require functional oxidative phosphorylation. csic.es The lack of this compound leads to a decreased activity of the bc1 complex (Complex III) and a reduced ability to generate ATP through respiration. nih.gov Furthermore, yeast strains deficient in CoQ6 show an increased basal rate of reactive oxygen species (ROS) production from mitochondria, likely from flavin-containing dehydrogenases, which can exacerbate oxidative damage. nih.gov Studies have also shown that an unbalanced level of CoQ6, either too low or too high, can increase endogenous ROS production and reduce resistance to oxidative stress, suggesting that cellular homeostasis of this compound is tightly regulated to ensure optimal mitochondrial function and minimize oxidative damage. microbialcell.comnih.gov

Cellular Responses to Induced Oxidative Damage and this compound Modulation

This compound Investigations in Animal Models of Metabolic Dysregulation

A comprehensive review of available scientific literature indicates a lack of studies specifically investigating the administration, metabolism, or therapeutic effects of the compound this compound in animal models of metabolic dysregulation. Research in this area, particularly concerning insulin (B600854) resistance and non-alcoholic fatty liver disease (NAFLD), has focused on other homologs of coenzyme Q, such as Coenzyme Q9 (in rodents) and Coenzyme Q10. Therefore, specific data for the following subsections are not available.

There is no available research data on the metabolism of this compound in rodent models of insulin resistance.

There is no available research data on the hepatic status of this compound in animal models of NAFLD.

Rodent Models of Insulin Resistance and this compound Metabolism

Role of this compound in Animal Models of Neurological Conditions

Similar to the field of metabolic dysregulation, a thorough literature search reveals no specific studies on the role or effects of the compound this compound in animal models of neurological conditions. Preclinical research into the neuroprotective potential of coenzyme Q has consistently utilized other forms, such as Ubiquinol-9 and Ubiquinol-10.

This compound in Animal Models of Neurodegeneration and Mitochondrial Dysfunction

In pre-clinical studies, the reduced form of Coenzyme Q, ubiquinol (B23937), has demonstrated significant potential in models of neurodegenerative diseases, which are often characterized by mitochondrial dysfunction and oxidative stress. Although rodent models primarily utilize Coenzyme Q9 (CoQ9), supplementation studies often use Coenzyme Q10 (CoQ10), which is the predominant form in humans and is reduced to ubiquinol in the body. nih.gov

Research in various animal models has shown that ubiquinol administration can be neuroprotective. In transgenic mouse models of Huntington's disease (R6/2 and N171-82Q), oral CoQ10 supplementation led to prolonged survival, delayed motor deficits, and reduced weight loss and cerebral atrophy. nih.gov Notably, brain levels of both CoQ9 and CoQ10 were increased, alongside a reduction in markers of oxidative DNA damage. nih.gov In a mouse model of glaucoma, a condition involving retinal ganglion cell (RGC) degeneration, a diet supplemented with ubiquinol significantly enhanced RGC survival. mdpi.com This protective effect was linked to the modulation of mitochondrial biogenesis and the inhibition of pro-apoptotic pathways. mdpi.com

Studies using neurotoxin-induced models of Parkinson's disease have also yielded positive results. In rats exposed to the pesticide paraquat, a water-soluble formulation of CoQ10 was effective in halting the progression of neurodegeneration in the substantia nigra, even when the intervention began after neuronal loss was already underway. d-nb.info Similarly, CoQ10 supplementation has shown neuroprotective effects against the neurotoxin MPTP in mouse models. nih.gov For Alzheimer's disease, CoQ10 treatment in a transgenic mouse model reduced brain levels of protein carbonyls, a marker of oxidative stress, and lessened amyloid pathology. nih.gov

These studies collectively suggest that ubiquinol plays a crucial role in maintaining neuronal health and mitochondrial function under neurodegenerative conditions. Its ability to increase mitochondrial CoQ levels, enhance ATP production, and reduce oxidative damage appears central to its neuroprotective effects in these models. nih.gov

Interactive Data Table: Ubiquinol Effects in Neurodegeneration Animal Models

| Animal Model | Neurodegenerative Disease Model | Key Findings of Ubiquinol/CoQ10 Supplementation | Reference |

| R6/2 & N171-82Q Transgenic Mice | Huntington's Disease | Prolonged survival, delayed motor deficits, increased brain CoQ9/CoQ10 levels, reduced oxidative stress. | nih.gov |

| DBA/2J Mice | Glaucoma | Enhanced retinal ganglion cell survival, modulated mitochondrial biogenesis, blocked BAX activation. | mdpi.com |

| Paraquat-injected Wistar Rats | Parkinson's Disease | Halted progression of neurodegeneration, protected surviving tyrosine hydroxylase-positive neurons. | d-nb.info |

| MPTP-injected Mice | Parkinson's Disease | Reduced dopamine (B1211576) depletion and demonstrated significant neuroprotective effects. | nih.govcas.cz |

| Transgenic Mice (AD model) | Alzheimer's Disease | Reduced oxidative stress (protein carbonyls), decreased amyloid pathology, and reduced brain atrophy. | nih.gov |

Neuroprotective Mechanisms of this compound in Pre-Clinical Ischemia-Reperfusion Models

Cerebral ischemia-reperfusion (I/R) injury, a key event in stroke, leads to significant neuronal damage through oxidative stress and inflammation. Pre-clinical studies in animal models have identified several neuroprotective mechanisms of ubiquinol. A significant finding is that transient cerebral ischemia leads to a decrease in the brain's natural tissue levels of CoQ10. itmedicalteam.pl

In a rat model of reversible cerebral ischemia, intravenous administration of ubiquinol 15 minutes before reperfusion led to a dramatic decrease in mortality—from 57% in the control group to 10% in the treated group within the first day. mdpi.com This intervention also resulted in improved neurological status and a reduction in the volume of brain necrosis. mdpi.com A crucial finding was the correlation between the concentration of CoQ10 in the brain tissue and the size of the necrotic region, as well as the neurological status of the animals. mdpi.com

The mechanisms underlying this protection are multifaceted. CoQ10 treatment in rat I/R models significantly reduces brain infarct size. japsonline.comnih.gov It ameliorates oxidative stress by limiting lipid peroxidation and bolstering antioxidant defenses, as evidenced by improved glutathione (B108866) levels. japsonline.com Furthermore, ubiquinol exerts potent anti-inflammatory effects by modulating key cytokines; it has been shown to decrease levels of pro-inflammatory mediators like IL-6 and TNF-α while increasing the anti-inflammatory cytokine IL-10. nih.gov Studies also indicate that treatment helps preserve the integrity of the blood-brain barrier, a critical component of post-stroke injury. japsonline.com

Interactive Data Table: Neuroprotective Mechanisms of Ubiquinol in Ischemia-Reperfusion Models

| Animal Model | Key Neuroprotective Outcome | Proposed Mechanism | Reference |

| Rat (Reversible Cerebral Ischemia) | Decreased mortality, reduced brain necrosis, improved neurological status. | Increased CoQ10 concentration in brain tissue. | mdpi.com |

| Rat (Bilateral Common Carotid Artery Occlusion) | Reduced brain infarct size, improved cognitive function. | Reduced lipid peroxidation, improved glutathione levels, preserved blood-brain barrier integrity. | japsonline.com |

| Rat (Cerebral Ischemia/Reperfusion) | Ameliorated cerebral infarct size and ischemic injury. | Anti-inflammatory effects (decreased IL-6, TNF-α; increased IL-10), antioxidant properties. | nih.gov |

This compound in Animal Models of Cardiovascular Pathologies

Ubiquinol's role in cellular bioenergetics and as a potent antioxidant provides a strong rationale for its investigation in cardiovascular diseases. The heart has one of the highest concentrations of CoQ10 due to its immense energy requirements, and deficiencies have been linked to cardiac pathologies. nih.govnih.govjacc.org

Myocardial this compound Levels in Animal Models of Heart Failure

Animal models of heart failure have provided direct evidence of altered myocardial CoQ10 levels. A study investigating Cavalier King Charles Spaniels with myxomatous mitral valve disease (MMVD), a common cause of congestive heart failure (CHF) in this breed, found significantly depleted myocardial CoQ10. mdpi.com Dogs in Stage C (with overt CHF) had significantly lower concentrations of total CoQ10, ubiquinol, and ubiquinone in their left ventricular tissue compared to control dogs and dogs in earlier, asymptomatic stages of the disease (Stages B1 and B2). mdpi.com This finding suggests a direct link between the severity of heart failure and a myocardial energy-depleted state characterized by low ubiquinol levels.

Furthermore, in mouse models of diabetic cardiomyopathy, CoQ10 has been shown to decrease diabetes-induced left ventricular diastolic dysfunction, cardiomyocyte hypertrophy, and fibrosis. nih.gov A meta-analysis of six preclinical studies involving 116 animals with myocardial infarction models confirmed that CoQ10 administration resulted in a significant reduction of the infarct area compared to control groups. nih.gov

Interactive Data Table: Myocardial Coenzyme Q10 Concentrations in Canine Heart Failure (Data derived from a study on Cavalier King Charles Spaniels with Myxomatous Mitral Valve Disease)

| Heart Failure Stage | Myocardial Total Q10 (µg/mg tissue) | Myocardial Ubiquinol (µg/mg tissue) | Myocardial Ubiquinone (µg/mg tissue) | Reference |

| Control (CON) | 2.80 (median) | Lower in Stage C vs. CON | Lower in Stage C vs. CON | mdpi.com |

| Stage B1 (Asymptomatic) | 2.76 (median) | Lower in Stage C vs. B1 | Lower in Stage C vs. B1 | mdpi.com |

| Stage B2 (Asymptomatic) | 3.85 (median) | Lower in Stage C vs. B2 | Lower in Stage C vs. B2 | mdpi.com |

| Stage C (Congestive Heart Failure) | 1.54 (median) | Significantly lower than all other groups | Significantly lower than all other groups | mdpi.com |

Vascular Endothelial Function and this compound in Animal Models of Atherosclerosis

Endothelial dysfunction is an early event in the development of atherosclerosis. nih.gov Animal models have been instrumental in demonstrating ubiquinol's potential to counteract this process. In apolipoprotein E-deficient (apoE−/−) mice, a standard model for atherosclerosis, dietary supplementation with CoQ10 was shown to inhibit the development of atherosclerotic lesions. ahajournals.org The protective effect was most pronounced when CoQ10 was co-administered with Vitamin E. ahajournals.org This combination significantly decreased atherosclerosis at the aortic root, aortic arch, and descending thoracic aorta. ahajournals.org

The mechanisms for this anti-atherogenic effect involve the protection of vascular endothelial cells from oxidative stress-induced senescence and dysfunction. mdpi.com In a rat model of monocrotaline-induced pulmonary hypertension, intravenous administration of a solubilized form of ubiquinol was found to ameliorate endothelial dysfunction. semanticscholar.org Research also indicates that CoQ10 can prevent increases in the expression of adhesion molecules like ICAM-1 and VCAM-1 on endothelial cells, which are crucial for the recruitment of inflammatory cells into the vessel wall. nih.gov By protecting low-density lipoproteins (LDL) from oxidation, ubiquinol helps prevent a key initiating step in plaque formation. nih.gov

This compound and Aging Processes in Animal Models

The theory that mitochondrial dysfunction and accumulating oxidative damage are central to the aging process has positioned ubiquinol as a key molecule of interest in geroscience.

Age-Related Changes in Tissue this compound Concentrations

A consistent finding across multiple studies and species is that Coenzyme Q concentrations in various tissues tend to decline with age. nih.govcsic.es Early research in laboratory rats demonstrated an age-dependent decrease in CoQ9 levels in most organs, including the heart, kidney, liver, spleen, and pancreas, when measured relative to tissue weight. csic.es While the majority of tissues show a decline, the data for the brain has been more conflicting, with some studies reporting a decrease while others suggest levels remain stable after reaching a peak in young adulthood. cas.czcsic.es

This age-related decline in endogenous ubiquinol is thought to contribute to an increase in oxidative stress and a reduction in mitochondrial efficiency, hallmarks of the aging process. nih.gov Studies in senescence-accelerated mouse prone 1 (SAMP1) mice, a model for studying aging, have shown that dietary supplementation with ubiquinol can counteract some of these age-related changes. nih.gov For instance, it can decelerate the normal decline in the expression of genes related to mitochondrial function, such as Sirt1 and Pgc-1a, and reduce markers of oxidative stress. nih.govnih.gov This suggests that maintaining ubiquinol levels may help retard certain detrimental aspects of aging at a molecular level.

Interactive Data Table: General Trend of Age-Related Coenzyme Q Changes in Rat Tissues

| Tissue | General Trend with Advancing Age | Reference |

| Heart | Decrease | csic.es |

| Kidney | Decrease | csic.es |

| Liver | Decrease | csic.es |

| Spleen | Decrease | csic.es |

| Pancreas | Decrease | csic.es |

| Lung | Decrease | csic.es |

| Brain | Conflicting Data (Decrease or No Change) | cas.czcsic.es |

| Skeletal Muscle | Decrease | nih.gov |

Impact on Lifespan and Healthspan in Model Organisms

Research into the effects of different forms of coenzyme Q on lifespan has yielded specific insights in model organisms, particularly the nematode Caenorhabditis elegans. Studies have been conducted to determine if the length of the isoprenoid tail of ubiquinone, the oxidized form of ubiquinol, influences longevity. In these investigations, various ubiquinone homologues, including ubiquinone-6 (UQ₆), were provided to C. elegans.

One key study investigated clk-1 mutant worms, a long-lived strain of C. elegans, which were fed bacteria containing different ubiquinones. The results showed that the type of ubiquinone could influence lifespan, though not always in direct proportion to respiratory function. When clk-1 mutants were fed UQ₆, their adult lifespan was noted to be similar to those fed UQ₇, UQ₈, and UQ₉. Specifically, animals fed UQ₆ had an adult lifespan of approximately 15 days. nih.gov In contrast, those fed UQ₁₀ exhibited a significantly longer adult lifespan of around 19 days. nih.gov

Interestingly, while UQ₆-fed animals had low respiration rates, this did not directly correlate with the longest lifespan among the tested groups, as UQ₁₀-fed worms lived longer despite also having low respiration. nih.gov This suggests that the role of these molecules in determining lifespan extends beyond their function in mitochondrial respiration, possibly involving their capacity as antioxidants. nih.gov The research highlights that while Coenzyme Q is vital, the specific form, such as UQ₆, does not necessarily extend lifespan in C. elegans compared to the longer-tailed UQ₁₀. nih.gov

Table 1: Effect of Different Ubiquinones on Adult Lifespan in C. elegans clk-1 Mutants

| Ubiquinone Type | Mean Adult Lifespan (days) | Statistical Significance (vs. UQ₁₀) |

|---|---|---|

| UQ₆ | 15 ± 0.5 | p < 0.05 |

| UQ₇ | 16 ± 0.7 | p < 0.05 |

| UQ₈ | 17 ± 0.3 | p < 0.05 |

| UQ₉ | 17 ± 0.4 | p < 0.05 |

| UQ₁₀ | 19 ± 0.4 | N/A |

Data sourced from studies on C. elegans clk-1 mutants. nih.gov

This compound in Immunological Responses within Animal Models

The role of the coenzyme Q biosynthetic pathway, specifically involving the enzyme COQ6, has been implicated in immune responses in preclinical models. The COQ6 gene encodes a crucial mitochondrial enzyme necessary for the biosynthesis of coenzyme Q. researchgate.netnih.gov Research using a mouse model with a specific genetic variant in the Coq6 gene has provided direct evidence of its importance in regulating immune function during pathogenic challenges. researchgate.netnih.gov

Modulation of Inflammatory Pathways by this compound in Pre-Clinical Models

Pre-clinical research has established a role for the enzyme COQ6 in managing inflammatory-mediated metabolic changes. A study involving mice with a homozygous variant of the Coq6 gene demonstrated that while the variant did not cause a baseline coenzyme Q deficiency, it led to an accelerated and altered metabolic remodeling process following a pneumococcal lung infection. researchgate.netnih.gov This indicates that proper COQ6 function is critical for regulating metabolic pathways that are intertwined with the inflammatory response.

The study identified that this specific genetic variant in Coq6 confers increased susceptibility to bacterial pneumonia, resulting in higher mortality in the mouse model. researchgate.netnih.gov This susceptibility was linked to a previously unrecognized role for the COQ6 enzyme in controlling inflammatory-mediated metabolic remodeling, highlighting its importance in the host's defense mechanisms. nih.gov The findings suggest that disruptions in the CoQ6-dependent biosynthetic pathway can impair the ability to mount an effective response to infection, not by preventing coenzyme Q synthesis outright, but by altering the subsequent inflammatory and metabolic cascades. researchgate.netnih.gov

This compound and Immune Cell Function in Animal Studies

The function of specific immune cells is also impacted by the integrity of the coenzyme Q biosynthetic pathway involving COQ6. In a mouse model engineered with a variant Coq6 gene, mechanistic studies revealed an intrinsic defect in the function of innate immune cells. researchgate.net

Macrophages from mice with the Coq6 variant showed a reduced capacity for pneumococcal killing in vitro. researchgate.net This points to a direct role of the COQ6 enzyme in supporting the antimicrobial functions of these key immune cells. Further experiments with bone marrow chimeric mice showed that the expression of the variant Coq6 in non-hematopoietic (non-immune system) tissues was sufficient to confer increased mortality, suggesting a complex interplay between systemic metabolic regulation and immune cell function. nih.gov Alveolar macrophages, a critical first line of defense in the lungs, were specifically analyzed and showed altered metabolic responses when stimulated. nih.gov These findings establish a clear link between the COQ6 enzyme and the functional competence of macrophages during a bacterial challenge. researchgate.net

Table 2: Summary of Immunological Findings Related to COQ6 in a Pre-Clinical Mouse Model

| Finding | Model System | Implication for Immune Response |

|---|---|---|

| Increased mortality after pneumococcal infection | Mouse model with Coq6 gene variant | Suggests a critical role for COQ6 in host defense against bacterial pneumonia. researchgate.netnih.gov |

| Accelerated metabolic remodeling post-infection | Mouse model with Coq6 gene variant | Indicates COQ6 regulates inflammatory-mediated metabolic pathways. nih.gov |

| Reduced in vitro pneumococcal killing | Macrophages from Coq6 variant mice | Demonstrates an intrinsic defect in innate immune cell function. researchgate.net |

Future Directions and Emerging Research Avenues for Ubiquinol 6

Advanced Spectroscopic and Imaging Techniques for In Situ Ubiquinol-6 Analysis

Visualizing and quantifying this compound within living cells and tissues is crucial for understanding its dynamic roles. Current methodologies often rely on extraction-based techniques like high-performance liquid chromatography (HPLC). However, emerging technologies offer the promise of real-time, in situ analysis.

Advanced spectroscopic methods, such as Fourier Transform Infrared (FTIR) difference spectroscopy , have been used to monitor the redox changes of ubiquinone to ubiquinol (B23937) in bacterial photosynthetic membranes. mdpi.com This technique can provide insights into the interactions of this compound with its surrounding environment. mdpi.com Similarly, surface-enhanced infrared absorption (SEIRA) spectroscopy and other spectroelectrochemical methods are being developed to study the structure and redox-linked conformational changes of related molecules on electrode surfaces, which could be adapted for this compound research. acs.org

In the realm of imaging, techniques like X-ray fluorescence (XRF) imaging are being explored to assess the cellular uptake and distribution of coenzyme Q analogues. mdpi.comjcadonline.com While not yet applied directly to this compound, this non-destructive method holds potential for longitudinal studies at the single-cell level. mdpi.com Furthermore, Positron Emission Tomography (PET) using radiolabeled coenzyme Q analogues has been demonstrated in animal models to monitor its distribution in various organs, a technique that could be adapted for studying this compound dynamics. researchgate.net These advanced methods will be instrumental in moving beyond static measurements to a more dynamic understanding of this compound trafficking and function within the cell.

Genetic and Epigenetic Regulation of this compound Homeostasis

The biosynthesis of this compound is a complex process involving a suite of COQ genes. researchgate.net In yeast, the expression of these genes is tightly regulated in response to the carbon source and cellular metabolic state. nih.govnih.gov For instance, growth on a non-fermentable carbon source like glycerol (B35011) induces the expression of several COQ genes to support respiratory metabolism. nih.gov

Recent research has uncovered a deeper layer of regulation involving epigenetic mechanisms. There appears to be a reciprocal relationship where the status of coenzyme Q can influence the epigenetic regulation of numerous genes, and conversely, the biosynthesis of coenzyme Q itself is a target for epigenetic control. researchgate.net This adds a significant layer of complexity to how cells manage their this compound levels in response to environmental and developmental cues. researchgate.net

Furthermore, studies have implicated proteins not directly involved in the canonical biosynthetic pathway in regulating this compound levels. For example, the native form of the Rnq1p protein in yeast appears to downregulate ubiquinone biosynthesis pathways. researchgate.netnih.gov Understanding the interplay between genetic and epigenetic factors, as well as the role of these novel regulatory proteins, is a key future direction.

Development of Novel Research Probes and Analogues for this compound Studies

The development of novel chemical tools is essential for dissecting the multifaceted roles of this compound. Synthetic analogues of coenzyme Q have been instrumental in research, offering properties such as improved water solubility or targeted delivery to specific cellular compartments like mitochondria. nih.govencyclopedia.pubmdpi.com

For instance, Mitoquinone (MitoQ) , a ubiquinone derivative with a triphenylphosphonium cation, is designed for enhanced mitochondrial accumulation. nih.govencyclopedia.pub Another example is Idebenone , a synthetic analogue with a shorter side chain that has been studied for its antioxidant properties. mdpi.comresearchgate.net While these were developed with a focus on Coenzyme Q10, the principles can be applied to create specific probes and analogues for this compound. These tools could be used to:

Trace the trafficking of this compound within the cell.

Selectively inhibit or enhance its interaction with specific proteins.

Distinguish between different pools of this compound within various cellular membranes.

The creation of such targeted molecules will be invaluable for elucidating the precise functions of this compound in different cellular contexts.

Integrative Omics Approaches to Elucidate this compound Pathways (e.g., Metabolomics, Proteomics)

The advent of high-throughput "omics" technologies provides a powerful lens through which to view the complex network of pathways involving this compound. Integrative approaches that combine metabolomics, proteomics, and lipidomics can reveal novel connections and regulatory mechanisms. nih.govnih.gov

A multi-omics strategy in yeast, for example, successfully linked the mitochondrial protein Oct1p to coenzyme Q production by identifying simultaneous changes in metabolites (4-hydroxybenzoate), lipids (Coenzyme Q6), and proteins (Coq5p) in deletion strains. nih.gov This demonstrates the power of combining different omics datasets to predict functions for previously uncharacterized proteins in the this compound pathway. nih.govbiorxiv.org

Such integrative studies can provide a systems-level understanding of how perturbations in this compound levels impact global cellular metabolism and protein expression, and vice versa. nih.gov Applying these approaches to different genetic backgrounds and environmental conditions will undoubtedly uncover new layers of regulation and function related to this compound homeostasis.

Table 1: Examples of Omics Studies Involving this compound

| Study Type | Organism | Key Findings Related to this compound | Reference |

| Metabolomics | Saccharomyces cerevisiae | Deletion of the RNQ1 gene led to an upregulation of this compound biosynthesis. | nih.gov |

| Multi-omics (Proteomics, Metabolomics, Lipidomics) | Saccharomyces cerevisiae | Identified Oct1p as a protein involved in Coenzyme Q production through coordinated changes in related metabolites, lipids, and proteins. | nih.gov |

| Proteomics & Transcriptomics | Mouse Models | Dysfunction of mitochondrial DNA expression led to a profound decrease in the synthesis of coenzyme Q and its biosynthetic enzymes. | elifesciences.org |

Computational Modeling and Molecular Dynamics Simulations of this compound Interactions

Computational approaches are becoming increasingly vital for understanding the molecular interactions of this compound at an atomic level. Molecular dynamics (MD) simulations can model the behavior of this compound within a lipid bilayer, providing insights into its localization, orientation, and interactions with membrane proteins. acs.org

These simulations have been used to investigate the binding of ubiquinol to the Qo-site of the cytochrome bc1 complex, a critical step in the electron transport chain. acs.org By modeling different protonation states of key amino acid residues, researchers can predict the most likely binding motifs. acs.org

Furthermore, computational modeling based on evolutionary co-variation of amino acid sequences is being used to predict the three-dimensional structures of protein complexes, including those that interact with ubiquinol, such as ubiquinol oxidase. nih.govbiorxiv.org These in silico methods, when combined with experimental data, can generate and test hypotheses about the specific molecular interactions that govern the function of this compound.

Comparative Studies of this compound with Other Isoprenoid Quinones in Specific Biological Contexts

While this compound is the primary form in Saccharomyces cerevisiae, other organisms utilize coenzyme Q with different isoprenoid side chain lengths, such as CoQ10 in humans. ocl-journal.orgplos.org Comparative studies between these different forms can reveal important structure-function relationships.

Saccharomyces cerevisiae serves as an excellent model system for these comparisons. The genes for coenzyme Q biosynthesis are highly conserved across species, and in many cases, human or plant COQ genes can functionally complement the corresponding deletion mutants in yeast. plos.orgnih.gov This allows researchers to study the effects of producing different forms of coenzyme Q within the same cellular environment.

Q & A

Q. What are the key enzymes and multi-subunit complexes involved in Ubiquinol-6 biosynthesis, and how can their roles be experimentally validated?

The biosynthesis of this compound in eukaryotes involves a multi-subunit complex encoded by the COQ genes (e.g., COQ1-3, COQ5-7, ARH1, YAH1). For example, COQ8 overexpression in Δcoq mutants enables functional analysis of disrupted steps by restoring specific enzymatic activities . To validate roles:

- Use gene knockout (KO) models (e.g., Δcoq3-9) to observe intermediate accumulation (e.g., 3-hexaprenyl-4-hydroxybenzoate) .

- Apply metabolic tracing with isotopically labeled precursors (e.g., 4-hydroxybenzoate or 4-aminobenzoate) to track pathway flux .

- Combine enzyme activity assays with structural studies (e.g., crystallography) for mechanistic insights.

Q. How can researchers distinguish between this compound biosynthesis pathways using different precursors (e.g., 4-hydroxybenzoate vs. 4-aminobenzoate)?

The pathway bifurcates at the precursor stage:

- 4-Hydroxybenzoate route : Dominant in most conditions, requiring decarboxylation and hydroxylation steps.

- 4-Aminobenzoate route : Involves deamination and is regulated under stress or nutrient-limited states . Methodology :

- Use LC-MS/MS to quantify pathway-specific intermediates (e.g., 3-hexaprenyl-4-aminobenzoate).

- Apply genetic screens (e.g., yeast mutants lacking COQ2) to block one pathway and assess compensatory flux .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in this compound pathway regulation, such as cytoplasmic proteins (e.g., Rnq1p) influencing mitochondrial biosynthesis?

The prion protein Rnq1p, despite localizing to the cytoplasm, upregulates this compound biosynthesis in mitochondria. To address this paradox:

- Perform subcellular fractionation to confirm Rnq1p absence in mitochondria.

- Use transcriptomics/proteomics to identify secondary mediators (e.g., stress-response genes) linking cytoplasmic signaling to mitochondrial metabolism .

- Analyze cross-talk with related pathways (e.g., mevalonate metabolism) using dual-isotope tracing . Key Insight : Contradictions often arise from indirect regulatory mechanisms; focus on systemic interactions rather than direct enzyme roles .

Q. How can researchers design studies to investigate the functional redundancy or compensatory mechanisms in this compound biosynthesis when critical COQ genes are disrupted?

Approach :

- Generate conditional knockout models (e.g., temperature-sensitive COQ mutants) to assess pathway plasticity.

- Screen for synthetic rescues using chemical libraries (e.g., analogs like demethoxyubiquinone) to bypass blocked steps .

- Employ multi-omics (proteomics, metabolomics) to identify compensatory pathways (e.g., ergosterol biosynthesis) . Example : Δcoq4 mutants accumulate early intermediates but retain low this compound levels, suggesting alternative regulatory checkpoints .

Q. What methodologies are optimal for analyzing contradictory data on this compound’s antioxidant role versus its primary function in electron transport?

- Context-specific assays : Measure this compound redox states (reduced vs. oxidized) under varying oxidative stress conditions.

- Genetic perturbations : Compare mitochondrial respiration (Seahorse assay) and lipid peroxidation levels in COQ mutants.

- Cross-disciplinary validation : Consult redox biology experts to reconcile mechanistic disparities . Note : Contradictions may reflect dual roles; prioritize hypothesis-driven experiments over isolated observations .

Q. How should researchers address gaps in understanding the regulatory interplay between this compound biosynthesis and downstream pathways (e.g., ergosterol synthesis)?

- Integrated pathway modeling : Use computational tools (e.g., genome-scale metabolic models) to predict flux dependencies.

- Time-course experiments : Track metabolite pools (e.g., geranylgeranyl diphosphate) during this compound depletion.

- Collaborative studies : Partner with lipidomics specialists to map crosstalk nodes .

Methodological Guidance

- Literature Review : Prioritize primary sources (e.g., Journal of Biological Chemistry) over reviews; use tools like PubMed/MetaCyc for pathway validation .

- Data Transparency : Deposit raw datasets (e.g., metabolomics) in public repositories (e.g., MetaboLights) with detailed metadata .

- Ethical Reporting : Disclose conflicting findings and consult domain experts during peer review .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.